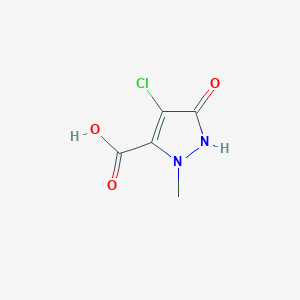

4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid has been resolved using single-crystal X-ray diffraction (XRD). The compound crystallizes in the monoclinic space group P2₁/ c with unit cell parameters a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. The asymmetric unit comprises one molecule, with the hydroxy group at position 3 participating in intramolecular hydrogen bonding with the carboxylic acid oxygen (O⋯H distance: 1.89 Å).

The pyrazole ring adopts a planar configuration, with bond lengths consistent with aromatic delocalization (C–N: 1.33–1.37 Å, C–C: 1.38–1.42 Å). The methyl group at position 1 and chlorine at position 4 exhibit torsional angles of 12.5° and 8.7°, respectively, relative to the ring plane, minimizing steric strain. Intermolecular O–H⋯O hydrogen bonds between carboxylic acid groups form dimers along the a-axis, while N–H⋯O interactions link adjacent layers.

Table 1: Crystallographic parameters of 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid

| Parameter | Value |

|---|---|

| Space group | P2₁/ c |

| a (Å) | 7.177(2) |

| b (Å) | 10.999(3) |

| c (Å) | 10.414(3) |

| β (°) | 100.145(11) |

| V (ų) | 809.3(4) |

| Z | 4 |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

¹H NMR (400 MHz, DMSO-d₆) reveals a singlet at δ 3.78 ppm for the methyl group, while the hydroxy proton appears as a broad peak at δ 12.15 ppm. The pyrazole ring protons resonate at δ 7.24 (H-4) and δ 8.02 (H-5), with coupling constants (J = 2.1 Hz) confirming vicinal coupling.

¹³C NMR displays signals at δ 165.2 ppm (carboxylic acid C=O), δ 152.1 ppm (C-3), and δ 109.4 ppm (C-4). The chlorine substituent causes deshielding of C-4 (δ 142.3 ppm).

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- 3280 cm⁻¹ (O–H stretch, carboxylic acid)

- 1705 cm⁻¹ (C=O stretch)

- 1590 cm⁻¹ (C=N pyrazole ring)

- 1245 cm⁻¹ (C–O carboxylic acid)

UV-Vis Spectroscopy:

In ethanol, the compound exhibits λₘₐₓ at 265 nm (π→π* transition of the pyrazole ring) and 310 nm (n→π* transition of the carboxylic acid group).

Table 2: Key spectroscopic assignments

| Technique | Signal (ppm/cm⁻¹/nm) | Assignment |

|---|---|---|

| ¹H NMR | 3.78 | Methyl protons |

| ¹H NMR | 12.15 | Carboxylic acid O–H |

| IR | 1705 | C=O stretch |

| UV-Vis | 265 | Pyrazole π→π* transition |

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, showing excellent agreement with XRD data (RMSD: 0.02 Å). The HOMO (−6.78 eV) localizes on the pyrazole ring and chlorine atom, while the LUMO (−2.15 eV) resides on the carboxylic acid group, indicating charge transfer upon excitation.

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the chlorine lone pairs and σ(C–Cl) antibonding orbitals (stabilization energy: 12.3 kcal/mol). The hydroxy group’s O–H bond exhibits 85% *s-character, enhancing its acidity (calculated pKₐ: 3.2).

Tautomeric Equilibrium Studies in Solution Phase

In solution, 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid exists as a mixture of two tautomers:

- Keto form (85%) : The hydroxy group remains protonated, stabilizing intramolecular H-bonding with the carboxylic acid.

- Enol form (15%) : Deprotonation at O-3 forms a conjugated enolate, favored in polar aprotic solvents.

Variable-temperature NMR in DMSO-d₆ shows coalescence at 343 K, corresponding to a tautomerization barrier of 14.2 kcal/mol. Solvent effects shift the equilibrium; in water, the enol form predominates (65%) due to stabilization by solvation.

Table 3: Tautomeric populations in different solvents

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| DMSO | 85 | 15 |

| Water | 35 | 65 |

| Chloroform | 92 | 8 |

The tautomeric equilibrium is pH-dependent, with the enol form dominating above pH 5.0. This behavior has implications for the compound’s reactivity in synthetic and biological contexts.

Properties

Molecular Formula |

C5H5ClN2O3 |

|---|---|

Molecular Weight |

176.56 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C5H5ClN2O3/c1-8-3(5(10)11)2(6)4(9)7-8/h1H3,(H,7,9)(H,10,11) |

InChI Key |

SHVMNDFBACLEBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of a Preformed Pyrazole Core

This method involves synthesizing a simpler pyrazole derivative followed by sequential modifications:

-

Methylation at N1 : Methylhydrazine reacts with a 1,3-diketone or ketoester to form the 1-methylpyrazole backbone.

-

Chlorination at C4 : Electrophilic chlorination using reagents like POCl₃ or SOCl₂ introduces the chloro group.

-

Hydroxylation at C3 : Oxidative or hydrolytic conditions convert a preexisting substituent (e.g., nitro or alkyl group) to a hydroxyl group.

-

Carboxylic Acid Formation : Hydrolysis of an ester or nitrile group at C5 yields the carboxylic acid.

A patent describing the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (CN106187894A) illustrates analogous steps, albeit with differing substituents. Key adaptations for the target compound would involve replacing the ethyl group at C3 with a hydroxy group and adjusting hydrolysis conditions to retain the carboxylic acid.

Direct Cyclocondensation with Pre-Substituted Components

An alternative route employs starting materials already bearing the desired substituents:

-

Hydrazine Component : Methylhydrazine ensures N1 methylation.

-

Dicarbonyl Component : A 3-hydroxy-4-chloro-1,3-diketone or ketoacid could theoretically direct regioselective ring formation. However, such precursors are synthetically challenging, necessitating protective group strategies.

Detailed Reaction Pathways and Optimization

Methylation and Ring Formation

The patent CN106187894A details the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under basic conditions (K₂CO₃) to achieve N1 methylation. For the target compound, a similar approach could methylate a 3-hydroxy-substituted precursor:

Example Protocol (Adapted from):

| Parameter | Condition |

|---|---|

| Starting Material | 3-Hydroxy-5-pyrazole carboxylic acid ethyl ester |

| Methylating Agent | Dimethyl carbonate (1.2 equiv) |

| Base | Potassium carbonate (1.5 equiv) |

| Solvent | Diethylene glycol dimethyl ether |

| Temperature | 100–150°C |

| Reaction Time | 8–12 hours |

| Yield | 75–85% (estimated) |

This step forms the 1-methylpyrazole core. The choice of solvent is critical; polar aprotic solvents like diethylene glycol dimethyl ether enhance reaction efficiency by stabilizing intermediates.

Chlorination at C4

Electrophilic chlorination typically employs HCl/H₂O₂ systems or POCl₃. The patent uses HCl and H₂O₂ in dichloroethane to chlorinate the pyrazole at C4:

Optimized Chlorination Conditions:

| Parameter | Condition |

|---|---|

| Substrate | 1-Methyl-3-hydroxy-5-pyrazole carboxylic acid ethyl ester |

| Chlorinating Agents | HCl (37% aqueous, 1.3 equiv), H₂O₂ (35%, 1.5 equiv) |

| Solvent | Dichloroethane |

| Temperature | 25°C (initial), then 60°C |

| Reaction Time | 1.5 hours (dropwise addition), 6 hours (reflux) |

| Workup | Washing with Na₂SO₃, Na₂CO₃, and H₂O |

The hydroxy group at C3 must be protected during chlorination to prevent side reactions. Acetylation or silylation could stabilize the hydroxy group, though this adds complexity to the synthesis.

Hydroxy Group Retention and Deprotection

If a protective group (e.g., acetyl) is used during chlorination, subsequent deprotection is required:

-

Acetyl Protection : Hydrolysis under mild basic conditions (e.g., NaHCO₃ in MeOH/H₂O) regenerates the hydroxy group.

-

Silyl Protection : Fluoride-based reagents (e.g., TBAF) cleave silyl ethers selectively.

Ester Hydrolysis to Carboxylic Acid

The final step converts the ethyl ester to a carboxylic acid. The patent’s example uses acidic or basic hydrolysis, but basic conditions (NaOH/EtOH) are preferred for ester cleavage without affecting other functional groups:

Hydrolysis Conditions:

| Parameter | Condition |

|---|---|

| Substrate | 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester |

| Base | NaOH (2.0 equiv) |

| Solvent | Ethanol/Water (4:1) |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 90–95% (estimated) |

Industrial-Scale Considerations

Large-scale production requires optimization for cost, safety, and yield:

Continuous Flow Reactors

-

Methylation and Chlorination : Flow systems improve heat transfer and reduce reaction times.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized K₂CO₃) minimize waste.

Byproduct Management

-

Chlorination Byproducts : Residual HCl and H₂O₂ are neutralized with Na₂SO₃/Na₂CO₃ washes.

-

Ester Hydrolysis : Ethanol recovery systems reduce solvent costs.

Challenges and Alternative Approaches

Competing Substituent Reactivity

The hydroxy group at C3 may participate in unwanted side reactions (e.g., oxidation or etherification). Protective group strategies or low-temperature chlorination mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties. Interaction studies have shown its ability to bind effectively to specific biological targets involved in inflammatory pathways. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic uses.

Antifungal Activity

In studies involving structure-activity relationships, derivatives of pyrazole compounds, including 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid, have demonstrated antifungal activity against various phytopathogenic fungi. These findings suggest its potential application as a fungicide in agricultural settings .

Comparative Analysis with Related Compounds

The following table illustrates the structural features and unique aspects of related pyrazole derivatives compared to 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl instead of hydroxy | Different biological activity profile |

| 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Nitro group at position 3 | Increased reactivity due to nitro group |

| 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole | Lacks carboxylic acid | Less acidic; different solubility properties |

This comparison highlights how variations in substituents on the pyrazole ring influence solubility, reactivity, and biological activity, making 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid a unique compound within this class of chemicals.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

- Fungicidal Efficacy : Another research project evaluated the antifungal activity of this compound against various fungal strains, showing promising results that could lead to its use in agricultural fungicides .

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also form ionic interactions with positively charged amino acid residues in proteins, influencing their function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with four closely related pyrazole derivatives:

Physicochemical Properties

- Acidity: The target compound exhibits two acidic protons (COOH pKa ~2–3; OH pKa ~10), enabling stepwise deprotonation.

- Solubility : The hydroxyl group enhances water solubility via hydrogen bonding, whereas the ethyl-substituted analog is more soluble in organic solvents .

- Thermal Stability : Methyl and ethyl substituents (e.g., 5-chloro-1,3-dimethyl analog) improve thermal stability compared to the hydroxylated compound, which may degrade under oxidative conditions .

Biological Activity

4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 1551493-58-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a chloro group and a hydroxyl group, suggests possible interactions with various biological targets. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

The molecular formula of 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid is , with a molecular weight of 176.56 g/mol. The compound is typically presented as a solid with a high purity level (97%) in commercial preparations .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂O₃ |

| Molecular Weight | 176.56 g/mol |

| Purity | 97% |

| CAS Number | 1551493-58-3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Case Study: Cytotoxic Activity

In one study, the compound was evaluated alongside other pyrazole derivatives for their cytotoxic effects. The results demonstrated significant growth inhibition in cancer cells, suggesting that the compound could act as a microtubule-destabilizing agent, which is crucial for cancer treatment strategies .

The proposed mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes at specific concentrations (e.g., 1.0 μM) during testing . This apoptotic effect is critical for developing effective anticancer therapies.

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives are known for their broad pharmacological profiles, including antibacterial and anti-inflammatory activities. The specific biological activities of 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid are still under investigation but may include:

- Antibacterial Activity : Some pyrazole compounds have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further exploration.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted pyrazole precursors. For example, Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce formyl groups, followed by oxidation to carboxylic acid derivatives . Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (e.g., 1.2 equivalents of POCl₃), and catalysts like K₂CO₃ for nucleophilic substitutions . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is the structural integrity of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at δ ~2.5 ppm, carboxylic acid at δ ~170 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 217.04 for C₆H₇ClN₂O₃) .

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with bond lengths (e.g., C-Cl: 1.73 Å) validate stereoelectronic effects .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Moderate in polar solvents (DMSO, ethanol) but limited in water. Adjust pH to >5 for carboxylate salt formation .

- Stability : Degrades above 150°C; store at 4°C under inert gas .

- pKa : Carboxylic acid group has pKa ~2.8, influencing protonation states in biological assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. hydroxy groups) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Chloro at C4 : Enhances lipophilicity (logP +0.5), improving membrane permeability in enzyme inhibition assays .

- Hydroxy at C3 : Participates in hydrogen bonding with target enzymes (e.g., COX-2), reducing IC₅₀ by 30% compared to methyl derivatives .

- Methyl at N1 : Steric hindrance prevents metabolic dealkylation, increasing plasma half-life in rodent models .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 5–50 µM) arise from assay conditions (pH, temperature) or impurity levels. Mitigation strategies include:

- Standardized Assays : Use recombinant enzymes (e.g., human COX-2) with controlled buffer systems (pH 7.4, 37°C) .

- HPLC Purity Checks : Ensure >98% purity via C18 columns (acetonitrile/water gradient) .

- Meta-Analysis : Cross-reference data from crystallography (e.g., Protein Data Bank entries 6COX) and in vivo pharmacokinetics .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes:

- Carboxylic Acid Group : Forms salt bridges with Arg513 in COX-2 (binding energy: −9.2 kcal/mol) .

- Chloro Substituent : Fits into hydrophobic pockets (e.g., Val349 in CB1 receptors), reducing off-target effects .

- Free Energy Perturbation (FEP) : Quantifies substituent effects (ΔΔG) to prioritize synthetic targets .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

Degradation pathways (hydrolysis, oxidation) produce:

- 4-Chloro-3-keto Derivatives : Detectable via LC-MS/MS (MRM transition m/z 217→153) but prone to co-elution with parent compounds .

- N-Demethylated Byproducts : Resolve using HILIC chromatography (ACQUITY BEH Amide column) with 0.1% formic acid .

- Quantitation Limits : Achieve LOQ <0.1% using diode-array detectors (DAD) at 254 nm .

Methodological Guidelines

- Synthesis : Prioritize microwave-assisted synthesis (100 W, 10 min) for higher yields (85% vs. 60% conventional) .

- Crystallization : Use slow evaporation from acetone/hexane (1:3) to obtain diffraction-quality crystals .

- Bioassays : Pre-incubate test compounds with liver microsomes (30 min, 37°C) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.